molecular formula C15H9N5O2S2 B2857038 N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1226446-49-6

N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2857038
CAS No.: 1226446-49-6
M. Wt: 355.39
InChI Key: LKFKIWLJFPRIJV-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with pyrazine-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-2-yl)thiazole-4-carboxamide
  • N-(4-(furan-2-yl)thiazol-2-yl)-2-(quinolin-2-yl)thiazole-4-carboxamide

Uniqueness

N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O2S2/c21-13(11-8-23-14(18-11)9-6-16-3-4-17-9)20-15-19-10(7-24-15)12-2-1-5-22-12/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFKIWLJFPRIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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